molecular formula C16H10F4O4 B6408801 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261934-53-5

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6408801
CAS No.: 1261934-53-5
M. Wt: 342.24 g/mol
InChI Key: LJWOXBKYDVPBOI-UHFFFAOYSA-N
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Description

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its reactivity and stability.

Properties

IUPAC Name

3-(3-fluoro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)11-3-9(6-13(17)7-11)8-2-10(14(21)22)5-12(4-8)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWOXBKYDVPBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691545
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-53-5
Record name 3'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Fluoro-5-methoxycarbonylphenylboronic acid
  • 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
  • 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid

Comparison: Compared to these similar compounds, 3-(3-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where enhanced reactivity or specific interactions are desired.

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